6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKMSASTQUZOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine
A logical retrosynthetic analysis of this compound suggests a convergent synthetic plan. The primary disconnections involve the removal of the functional groups at the C3 and C6 positions. The C3-amino group can be traced back to a nitro group, which is a common precursor for aromatic amines. This disconnection leads to the intermediate 3-nitro-6-methoxy-1H-pyrrolo[3,2-c]pyridine . The C6-methoxy group can be disconnected via a nucleophilic aromatic substitution, pointing to a 6-halo-3-nitro-1H-pyrrolo[3,2-c]pyridine intermediate, such as a bromo or chloro derivative.
Further deconstruction of the heterocyclic core can be approached in two principal ways: disconnection of the pyrrole (B145914) ring or the pyridine (B92270) ring. The more prevalent approach in the literature involves the disconnection of the pyrrole ring from a substituted pyridine precursor. This leads to a substituted 4-aminopyridine (B3432731) derivative, which can be cyclized to form the pyrrole ring. This strategy is often favored due to the wider availability of substituted pyridine starting materials.
An alternative, though less commonly reported for this specific isomer, involves the disconnection of the pyridine ring from a pyrrole precursor. This would require the construction of the pyridine ring onto a pre-functionalized pyrrole, a more complex undertaking.
Established Synthetic Routes to the 1H-Pyrrolo[3,2-c]pyridine Core
Annulation Strategies for Pyrrole Moiety Construction
The formation of the pyrrole ring onto a pre-existing, appropriately substituted pyridine is a widely employed strategy. One common method involves the cyclization of a substituted 4-nitropyridine. For instance, a synthesis starting from 2-bromo-5-methylpyridine (B20793) involves its conversion to 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.govsemanticscholar.org This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which upon reductive cyclization with iron in acetic acid, yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org
Another powerful technique for pyrrole ring annulation is the palladium-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. nih.gov This domino approach allows for the efficient construction of the bicyclic system. nih.gov For example, a 4-amino-2-bromo-5-iodopyridine can be coupled with an alkyne to generate a key intermediate that cyclizes to the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 2-Bromo-5-methylpyridine | 1. m-CPBA 2. Fuming HNO3/H2SO4 3. DMF-DMA 4. Fe/AcOH | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
| 4-Amino-2-bromo-5-iodopyridine | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | Substituted 1H-pyrrolo[3,2-c]pyridine | nih.govnih.gov |
Annulation Strategies for Pyridine Ring Formation
The construction of the pyridine ring onto a pre-existing pyrrole is a less common approach for synthesizing the 1H-pyrrolo[3,2-c]pyridine core. However, general methods for pyridine synthesis can be adapted. For instance, the Paal-Knorr pyrrole synthesis can be used in reverse, where a diketone precursor derived from a pyrrole could theoretically undergo condensation with an ammonia (B1221849) source to form the pyridine ring. A related example shows the formation of a tetrahydropyrrolo[3,2-c]pyridine via a Pictet-Spengler type reaction from a furan (B31954) derivative, which is then converted to the corresponding piperidinone and subsequently cyclized with an amine to form the pyrrole fused to a piperidine (B6355638) ring. beilstein-journals.org
More general strategies for pyridine synthesis from acyclic precursors, such as the Hantzsch pyridine synthesis or ring-closing metathesis, could potentially be applied to appropriately functionalized pyrrole starting materials. organic-chemistry.orgnih.gov
Tandem and Domino Cyclization Approaches
Tandem and domino reactions offer an efficient pathway to the 1H-pyrrolo[3,2-c]pyridine core by forming multiple bonds in a single synthetic operation. As mentioned previously, the palladium-mediated Sonogashira coupling followed by intramolecular cyclization is a prime example of a domino approach. nih.govnih.gov
Another notable example is the synergetic copper/zinc-catalyzed one-pot annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes, which delivers the fused pyrrolopyridine system through a double cyclization pathway. rsc.org These methods are highly valued for their atom economy and reduction of intermediate purification steps.
Regioselective Introduction of the Methoxy (B1213986) Group at Position 6
The introduction of the methoxy group at the C6 position of the 1H-pyrrolo[3,2-c]pyridine core is typically achieved by one of two main strategies: utilizing a pre-methoxylated starting material or through nucleophilic aromatic substitution on a halogenated precursor.
Direct C-H methoxylation of the assembled pyrrolopyridine ring is challenging and not commonly reported. A more straightforward approach involves beginning the synthesis with a pyridine derivative that already contains the desired methoxy group. For example, a methoxy-substituted aminopyridine could be used as the starting point for the pyrrole ring annulation.
Alternatively, a halogen atom at the C6 position serves as a handle for introducing the methoxy group. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine provides a key intermediate for this transformation. nih.govsemanticscholar.org This bromo-substituted compound can then undergo a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) in a suitable solvent, such as methanol (B129727) or DMF, often with copper catalysis, to yield the desired 6-methoxy-1H-pyrrolo[3,2-c]pyridine.
| Strategy | Precursor | Key Reagents | Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Sodium methoxide (NaOMe), Cu catalyst (optional) | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine |
| Use of Pre-methoxylated Starting Material | Substituted 3-amino-6-methoxypyridine | Cyclization reagents to form pyrrole ring | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine |
Amination Strategies at Position 3
The introduction of an amino group at the C3 position of the 1H-pyrrolo[3,2-c]pyridine ring is a critical step in the synthesis of the target molecule. Direct C-H amination at this position is not well-established for this specific heterocyclic system. A more reliable and commonly employed strategy involves the introduction of a nitro group at the C3 position, followed by its reduction to the corresponding amine.
The pyrrole ring of azaindoles is susceptible to electrophilic substitution, and nitration typically occurs at the C3 position. rsc.org The nitration of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core can be achieved using standard nitrating agents, such as nitric acid in sulfuric acid or nitric acid with trifluoroacetic anhydride (B1165640), to yield 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine. researchgate.net
The subsequent reduction of the nitro group to the amine can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C), reduction with metals such as iron, tin, or zinc in acidic media, or using tin(II) chloride. This two-step sequence provides a reliable pathway to the desired 3-amino functionality.
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4 or HNO3/(CF3CO)2O | 6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine |
| 2 | Reduction | H2/Pd-C, Fe/HCl, or SnCl2 | This compound |
Functionalization and Derivatization of this compound
The functionalization of the this compound scaffold is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of its derivatives. Key sites for modification include the pyrrole nitrogen (N-1), the primary amine at C-3, and the pyridine ring, particularly at the C-6 position.
The nitrogen atom of the pyrrole ring is a common site for functionalization, often through alkylation or arylation reactions. These modifications can significantly impact the compound's biological activity and physical properties.
N-alkylation of the pyrrole ring in related azaindole systems is a well-established transformation. For instance, the alkylation of the pyrrole nitrogen in 4-bromo-3-iodoazaindole has been achieved using isopropyl iodide with sodium hydride as the base mdpi.com. A similar strategy can be envisioned for this compound. Phase-transfer catalysis represents another effective method for N-alkylation. For example, the regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate has been successfully carried out under liquid-liquid phase-transfer reaction conditions researchgate.net.
Arylation of the pyrrole nitrogen can also be accomplished. In the synthesis of certain pyrrolo[3,2-c]pyridine derivatives, a 3,4,5-trimethoxyphenyl group was introduced at the N-1 position of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. This reaction was achieved using 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine in a microwave reactor nih.gov.
These N-1 modifications are crucial for exploring the SAR of this class of compounds, as the substituent at this position can influence interactions with biological targets.
The primary amine at the C-3 position is a versatile handle for a wide array of chemical transformations, including acylation, sulfonylation, and the formation of Schiff bases.
Acylation: The C-3 amine can readily undergo acylation with various acylating agents to form the corresponding amides. For example, 4-benzamidopyrrolo[3,2-c]pyridine derivatives have been synthesized by treating the parent amine with benzoyl chloride in the presence of a base like diisopropylamine (B44863) nih.gov. This reaction is a common strategy to introduce a variety of substituents and explore their impact on biological activity.
Sulfonylation: The amine group can also be converted to a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. Direct C-H sulfonylation of N-heteroaromatics via N-activation with triflic anhydride followed by the addition of a sulfinate salt is a more recent approach that could potentially be adapted for this scaffold semanticscholar.orgresearchgate.net.
Schiff Base Formation: The C-3 amine can be condensed with aldehydes or ketones to form imines, also known as Schiff bases. For instance, a Schiff base ligand has been synthesized by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid semanticscholar.org. This demonstrates the reactivity of the amine group towards carbonyl compounds.
These modifications at the C-3 amine are instrumental in creating diverse libraries of compounds for biological screening.
Modifications on the pyridine ring, particularly at the C-6 position, can significantly alter the electronic properties and biological profile of the molecule.
Suzuki Cross-Coupling: A powerful method for introducing aryl or heteroaryl substituents at the C-6 position is the Suzuki cross-coupling reaction. This typically involves the conversion of the 6-methoxy group to a more reactive leaving group, such as a bromide. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine has been coupled with various substituted phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate to yield 6-aryl derivatives nih.gov.
Demethylation to Pyridone: The 6-methoxy group can potentially be demethylated to form the corresponding pyridin-6-one derivative. This transformation is often achieved using strong acids or Lewis acids. The resulting pyridone can then be further functionalized, for example, by conversion to a chloro derivative using reagents like phosphorus oxychloride, which can then participate in nucleophilic substitution reactions beilstein-journals.org.
The ability to functionalize the pyridine ring provides an additional avenue for structural diversification and the fine-tuning of molecular properties.
Table 1: Summary of Functionalization Reactions
| Position | Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-1 (Pyrrole) | Alkylation | Alkyl halide, NaH | N-alkylated pyrrolopyridine | mdpi.com |
| N-1 (Pyrrole) | Arylation | Arylboronic acid, Cu(OAc)₂, pyridine, microwave | N-arylated pyrrolopyridine | nih.gov |
| C-3 (Amine) | Acylation | Benzoyl chloride, diisopropylamine | Amide | nih.gov |
| C-3 (Amine) | Schiff Base Formation | Aldehyde, catalytic acid, reflux | Imine | semanticscholar.org |
| C-6 (Pyridine) | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-Aryl derivative | nih.gov |
Reaction Mechanisms and Kinetic Studies Relevant to Synthesis
Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product outcomes. While specific kinetic studies on the synthesis of this compound are not extensively reported, the mechanisms of key transformations used in its synthesis and derivatization are well-established in organic chemistry.
The Suzuki-Miyaura cross-coupling reaction , frequently employed for C-6 arylation, proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) to form a palladium(II) intermediate.
Transmetalation: The organoboron compound (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst libretexts.orgnih.gov.
Kinetic studies of Suzuki-Miyaura reactions often focus on the rate-determining step, which can vary depending on the specific substrates, catalyst, and reaction conditions. Factors such as the nature of the ligand on the palladium catalyst and the strength of the base can significantly influence the reaction rate and efficiency beilstein-journals.org.
Mechanistic investigations into nickel-catalyzed cross-coupling reactions, which can also be employed for C-C bond formation, suggest a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, similar to palladium-catalyzed reactions. The use of piezoelectric materials like BaTiO₃ has been shown to accelerate turnover in some nickel-catalyzed reactions by enhancing the formation of reactive organometallic intermediates acs.org.
Novel Synthetic Approaches and Catalyst Development
The development of novel synthetic methodologies and more efficient catalysts is a continuous effort in organic synthesis. For the synthesis of pyrrolopyridine scaffolds, several innovative approaches have been reported that could potentially be applied to the synthesis of this compound and its derivatives.
One-Pot Syntheses: One-pot procedures offer significant advantages in terms of efficiency and sustainability by reducing the number of intermediate purification steps. A one-pot method for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been developed, involving the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines in a two-step sequence without isolation of the intermediate beilstein-journals.org. The development of similar one-pot strategies for the this compound core could streamline its production.
Novel Catalyst Systems: Research into new catalyst systems aims to improve reaction efficiency, selectivity, and substrate scope.
Palladium-based catalysts with enhanced stability and activity are being developed. A raspberry colloid-templated approach has been used to create highly stable and active palladium nanoparticles on an alumina (B75360) support, which show promise for various catalytic oxidations ornl.gov.
Novel pyridinium-based cobalt carbonyl ionic liquids have been synthesized and characterized as efficient and reusable catalysts for alkoxycarbonylation reactions. These catalysts operate without the need for a base additive, offering a cleaner reaction profile nih.gov.
The development of new ligands for palladium catalysts , such as bulky, electron-rich phosphines, has expanded the scope of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the use of less reactive substrates and milder reaction conditions nih.gov.
These advancements in synthetic methodology and catalyst design hold the potential to significantly improve the synthesis of this compound and its analogs, facilitating further exploration of their chemical and biological properties.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination. By probing how molecules interact with electromagnetic radiation, chemists can map out bond connectivities, identify functional groups, and confirm molecular weight and formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For the 1H-pyrrolo[3,2-c]pyridine scaffold, ¹H and ¹³C NMR spectra provide key information on the position and electronic environment of each atom.
In studies of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, specific chemical shifts have been meticulously recorded. nih.govsemanticscholar.org For instance, the proton at the C7 position of the pyrrolopyridine core typically appears as a singlet around δ 9.10 ppm, indicating a deshielded environment. nih.gov Protons on the pyrrole and pyridine rings of the core structure resonate in the aromatic region, with their precise shifts influenced by the nature of the substituents. nih.gov
In ¹³C NMR spectra of these derivatives, the carbons of the fused heterocyclic system appear over a wide range. The methoxy group carbon (-OCH₃) would be expected to produce a signal around 50-60 ppm. semanticscholar.org The carbons of the aromatic rings can be observed from approximately 100 ppm to over 150 ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the full structure by establishing proton-proton and proton-carbon correlations over two and three bonds. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for 1H-Pyrrolo[3,2-c]pyridine Derivatives Data is for derivatives and not the specific title compound.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 | nih.gov |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.09 (s, 1H), 7.96 (d, J=11.1 Hz, 2H), 7.76 (s, 1H), 7.72-7.68 (m, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.19 (d, J=7.5 Hz, 1H), 6.80 (d, J=3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H) | 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53 | nih.gov |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.05 (s, 1H), 7.92 (d, J=8.6 Hz, 2H), 7.71 (s, 1H), 7.35 (d, J=3.2 Hz, 1H), 6.98 (d, J=8.6 Hz, 2H), 6.78 (d, J=3.2 Hz, 1H), 6.70 (s, 2H), 4.07 (q, J=6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 1.43 (t, J=7.0 Hz, 3H) | 159.43, 154.06, 142.74, 141.38, 137.56, 137.42, 134.10, 130.20, 128.19, 124.34, 114.77, 113.95, 102.96, 102.46, 101.75, 63.53, 61.05, 56.44, 14.81 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. mdpi.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For the 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS (often using ESI, or Electrospray Ionization) provides the exact mass of the protonated molecule [M+H]⁺, which is then compared to the theoretical mass calculated from the proposed formula. An exact match provides strong evidence for the compound's elemental composition. nih.govsemanticscholar.org
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 1H-Pyrrolo[3,2-c]pyridine Derivatives Data is for derivatives and not the specific title compound.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |
|---|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 | nih.gov |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1709 | nih.gov |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₄H₂₅N₂O₄ | 405.1814 | 405.1815 | nih.gov |
| 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₁H₂₀N₃O₃ | 362.1505 | 362.1502 | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. wpmucdn.com For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The primary amine (-NH₂) group would exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com Additionally, a strong, broad N-H wagging vibration could be observed between 910-665 cm⁻¹. orgchemboulder.com The methoxy group (-OCH₃) would be identified by its C-H stretching vibrations around 2830 cm⁻¹ and a C-O stretching band. spectroscopyonline.com Aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused rings would be found in the 1650-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems. The extended π-system of the 1H-pyrrolo[3,2-c]pyridine core is expected to result in strong UV absorption. The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the ring system.
Solid-State Structural Analysis: X-ray Crystallography of this compound and its Derivatives
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This technique determines the precise spatial coordinates of each atom, as well as bond lengths, bond angles, and torsion angles.
Although a crystal structure for this compound itself is not publicly available, analysis of related heterocyclic structures provides valuable insight. For example, the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals that the molecules form inversion dimers in the crystal lattice through pairs of N—H···N hydrogen bonds. researchgate.net Similarly, the structure of 6-methoxy-1,3-benzothiazol-2-amine shows intermolecular N—H···N and N—H···O hydrogen bonds that link the molecules into chains. researchgate.net
Conformational Analysis and Stereochemical Considerations
The core 1H-pyrrolo[3,2-c]pyridine ring system is inherently rigid and largely planar due to its aromatic character. nih.gov Conformational flexibility, therefore, primarily arises from the rotation of its substituents. For this compound, the key conformational variables would be the orientation of the methoxy group and the amine group relative to the plane of the heterocyclic core.
The methoxy group's methyl moiety can rotate around the C6-O bond. In the crystal structure of the related 6-methoxy-1,3-benzothiazol-2-amine, the C—C—O—C torsion angle is nearly 0°, indicating the methoxy group lies almost coplanar with the ring system, a conformation often favored to maximize electronic conjugation or minimize steric hindrance. researchgate.net Similar planarity is observed in other substituted pyrrolopyridines, where dihedral angles between the fused rings and their substituents are typically small. researchgate.net The amine group at the C3 position is also expected to be largely coplanar with the ring to facilitate electronic delocalization. Stereochemical considerations are minimal for this achiral molecule unless it is placed in a chiral environment.
Physicochemical Properties
Specific physicochemical data for 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine, such as melting point, boiling point, solubility, and pKa, are not reported in the available literature. However, some general properties can be inferred from its structure and from data on related compounds.
| Property | Predicted/Inferred Value | Basis for Prediction/Inference |
| Molecular Formula | C8H9N3O | Based on the chemical structure |
| Molecular Weight | 163.18 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar heterocyclic amines |
| Solubility | Expected to have some solubility in polar organic solvents | Presence of polar functional groups (amine, methoxy) and the heterocyclic core |
| LogP | Not experimentally determined | Can be calculated using computational models |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules.
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:
Hardness (η): Measures resistance to change in electron distribution.
Chemical Potential (µ): Relates to the "escaping tendency" of electrons.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 1: Conceptual DFT Global Reactivity Descriptors This table is illustrative, based on methodologies applied to closely related compounds like MPM. Specific values for 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine would require dedicated calculations.
| Parameter | Symbol | Formula | Predicted Significance |
|---|---|---|---|
| Hardness | η | (I - A) / 2 | Indicates resistance to deformation or polarization |
| Chemical Potential | µ | - (I + A) / 2 | Governs electron flow between reacting species |
| Electronegativity | χ | (I + A) / 2 | Predicts the ability to attract electrons |
| Electrophilicity Index | ω | µ² / 2η | Quantifies the electrophilic nature of the molecule |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. In the computational study of the related compound MPM, the energies of the HOMO, LUMO, and the resulting energy gap were determined to understand its electronic characteristics and reactivity. nih.gov For this compound, the electron-donating methoxy (B1213986) (-OCH3) and amine (-NH2) groups would be expected to raise the energy of the HOMO, influencing its nucleophilicity and interaction with biological targets.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are essential for visualizing and predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor binding.
In studies of related compounds, such as derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, molecular docking has been used to elucidate binding modes. nih.govresearchgate.net For example, docking studies of a 1H-pyrrolo[3,2-c]pyridine derivative with tubulin showed that the core scaffold could form crucial hydrogen bonds with key amino acid residues in the colchicine (B1669291) binding site, such as Thrα179. nih.govresearchgate.net Similarly, docking was performed on the MPM ligand (derived from 6-methoxypyridin-3-amine) against various bacterial proteins to analyze non-bonded interactions and binding affinity. nih.gov These analyses typically identify:
Binding Energy: A score that estimates the affinity of the ligand for the receptor. Lower values indicate stronger binding.
Hydrogen Bonds: Key directional interactions that provide specificity.
Hydrophobic Interactions: Non-polar interactions that contribute to binding stability.
Key Amino Acid Residues: The specific residues in the protein's active site that interact with the ligand.
Table 2: Example of Molecular Docking Interaction Data This table presents a hypothetical summary of docking results for this compound against a kinase target, based on typical findings for similar heterocyclic inhibitors.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase X | -8.5 | ASP145 | Hydrogen Bond (with amine group) |
| LEU83 | Hydrophobic Interaction (with pyrrolopyridine core) | ||
| VAL35 | Hydrophobic Interaction (with methoxy group) |
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a more realistic view of the complex's stability in a simulated physiological environment.
Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD plot that reaches a plateau suggests the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values correspond to more stable or rigid regions, such as those constrained by ligand binding.
These simulations are crucial for confirming that the binding pose predicted by docking is stable and for understanding how the ligand affects the protein's dynamics.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of related 1H-pyrrolo[3,2-c]pyridine derivatives, a QSAR model could be developed. nih.gov The process involves:
Data Set Assembly: Compiling a list of compounds with the 1H-pyrrolo[3,2-c]pyridine core and their experimentally measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the biological activity.
Validation: Testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets.
A successful QSAR model for pyrrolo[3,2-c]pyridine derivatives could guide the synthesis of new analogues with potentially improved potency by suggesting which structural modifications are most likely to enhance activity.
In Silico Prediction of Pre-clinical Pharmacokinetic Parameters (ADME)
The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in computational drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov These in silico models use the chemical structure of a compound to forecast its behavior in the body. nih.govnih.gov
Oral bioavailability is largely dependent on a compound's ability to be absorbed through the intestinal wall. Computational models are widely used to predict this absorption, often by estimating permeability through a Caco-2 cell monolayer, which is a common in vitro model for the human intestinal epithelium. nih.govsciforum.netnih.govmdpi.com
Quantitative Structure-Property Relationship (QSPR) models are frequently developed to predict Caco-2 permeability. nih.govmdpi.com These mathematical models correlate a compound's structural features, represented by molecular descriptors, with its experimentally determined permeability. mdpi.com Machine learning algorithms, such as random forests, support vector machines (SVM), and neural networks, are employed to build these predictive models from large datasets of diverse chemical structures. nih.gov
Table 1: Representative Molecular Descriptors Used in Permeability Prediction Models
| Descriptor Category | Example Descriptors | Relevance to Permeability |
| Topological | Molecular Weight, Number of Rotatable Bonds | Size and flexibility affect diffusion across membranes. |
| Electronic | Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors | Polarity and hydrogen bonding capacity influence interactions with the lipid membrane and water. nih.gov |
| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Measures a compound's affinity for fatty (lipophilic) vs. watery (hydrophilic) environments. |
This table is illustrative and based on general QSPR modeling principles for permeability. Specific values for this compound are not available.
A key aspect of a drug's distribution is its ability to cross biological barriers, such as the blood-brain barrier (BBB). Penetration into the central nervous system (CNS) is essential for CNS-acting drugs but is an undesirable side effect for peripherally acting drugs. nih.govbohrium.com In silico models predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). nih.govarxiv.orgnih.gov
These predictive models are built using datasets of compounds with known BBB penetration capabilities and employ machine learning techniques to identify key physicochemical properties that govern a molecule's ability to cross the BBB. bohrium.comarxiv.orgnih.gov Important factors include molecular size, polarity (measured by TPSA), and hydrogen bonding potential. nih.gov
Table 2: Key Physicochemical Properties Influencing Blood-Brain Barrier (BBB) Penetration
| Property | Favorable for BBB Penetration | Unfavorable for BBB Penetration |
| Molecular Weight | Low (< 400-500 Da) | High (> 500 Da) |
| Polar Surface Area (TPSA) | Low (< 70-90 Ų) | High (> 90 Ų) |
| Hydrogen Bond Donors | Low (≤ 3) | High (> 3) |
| Lipophilicity (LogP) | Moderate (1-3) | Very High or Very Low |
This table represents general guidelines for BBB permeability. Specific predicted values for this compound are not available.
These prediction methods can be based on the structure of the enzyme, the structure of the ligand (the compound), or a combination of both. nih.gov By identifying potential metabolic liabilities early, medicinal chemists can modify the compound's structure to block metabolic pathways and improve its stability. frontiersin.org
Predicting how a compound and its metabolites are eliminated from the body is another component of ADME studies. While less common than absorption or metabolism prediction, computational models can provide insights into potential excretion routes, such as renal clearance. These predictions are often linked to a compound's physicochemical properties, like its solubility and ionization state at physiological pH.
In Silico Toxicity Prediction and Physicochemical Property Analysis
Computational toxicology aims to predict the potential for a chemical to cause adverse effects, thereby reducing the need for extensive animal testing and flagging potential issues at an early stage. nih.gov These predictions cover a range of endpoints, from mutagenicity (Ames test) to cardiotoxicity (hERG inhibition) and carcinogenicity.
A study on a related compound, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, noted the use of computational ADMET parameter calculations, highlighting the relevance of such predictions in the assessment of novel chemical entities. nih.govnih.govmdpi.comsemanticscholar.org
Table 3: Common In Silico Toxicity Endpoints and Their Significance
| Toxicity Endpoint | Predicted Effect | Significance in Drug Development |
| hERG Inhibition | Cardiotoxicity | Risk of potentially fatal cardiac arrhythmias. |
| Ames Test | Mutagenicity | Potential to cause genetic mutations, a flag for carcinogenicity. |
| Carcinogenicity | Cancer-causing potential | A major safety concern leading to compound attrition. |
| Hepatotoxicity | Liver damage | A common reason for drug withdrawal from the market. |
This table lists common toxicity predictions. Specific predictions for this compound are not available.
Physicochemical properties are foundational to all ADME and toxicity predictions. A recent study on other 1H-pyrrolo[3,2-c]pyridine derivatives noted the importance of predicting physicochemical properties to ensure they conform to established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov
Investigation of Biological Interactions and Cellular Effects in Vitro and Mechanistic Focus
Target Identification and Binding Affinity Studies
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of several key enzymes and have been studied for their binding to cellular receptors.
The 1H-pyrrolo[3,2-c]pyridine structure has proven to be a versatile scaffold for designing inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Monopolar Spindle 1 (MPS1) Kinase Inhibition
The protein kinase MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers, making it a significant oncology target. nih.gov A high-throughput screening campaign identified a 1H-pyrrolo[3,2-c]pyridine derivative (Compound 8) as a hit against MPS1. nih.gov Structure-based optimization of this initial hit led to the development of highly potent and selective MPS1 inhibitors. nih.gov For example, a 2,5-disubstituted aniline (B41778) analogue (Compound 37) showed an IC₅₀ of 4.4 μM. nih.gov Further optimization resulted in Compound 65 (CCT251455), a potent and selective MPS1 inhibitor with excellent translation from biochemical to cellular potency. nih.gov
FMS-like Tyrosine Kinase 3 (FMS) Inhibition
FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. nih.gov A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against this kinase. Among the tested compounds, two derivatives, 1e and 1r, were identified as the most potent inhibitors. nih.gov Compound 1r, in particular, was found to be 3.2 times more potent than the lead compound KIST101029 and demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 1e | FMS | 60 | nih.gov |
| Compound 1r | FMS | 30 | nih.gov |
| KIST101029 (Lead Compound) | FMS | 96 | nih.gov |
| Compound 37 | MPS1 | 4400 | nih.gov |
The pyrrolo[3,2-c]pyridine scaffold has also been utilized to design molecules that interact with non-kinase receptors, such as cytoskeletal proteins.
Tubulin Colchicine-Binding Site Interaction
A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govsemanticscholar.org These compounds were engineered to mimic the structure of Combretastatin A-4 (CA-4), a known tubulin inhibitor, by using the rigid pyrrolo[3,2-c]pyridine scaffold to lock the bioactive configuration. nih.govsemanticscholar.org The most effective compound, 10t, which incorporates an indolyl moiety, demonstrated potent activity. nih.gov Molecular modeling studies suggest that compound 10t interacts with tubulin by forming hydrogen bonds with residues Thrα179 and Asnβ349 at the colchicine binding site. nih.gov Tubulin polymerization experiments confirmed that compound 10t potently inhibits this process. nih.govsemanticscholar.org
Modulation of Cellular Pathways and Processes (In Vitro)
Consistent with their target engagement, pyrrolo[3,2-c]pyridine derivatives have been shown to modulate critical cellular functions such as proliferation, survival, and cell cycle progression in various cancer cell lines.
The antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives have been documented across a range of human cancer cell lines, correlating with their enzyme inhibition or receptor binding activities.
The MPS1 inhibitor, Compound 65, demonstrated potent antiproliferative effects in the HCT116 human tumor cell line with a GI₅₀ (concentration for 50% of maximal inhibition of cell growth) of 0.16 μM. nih.gov
The FMS kinase inhibitor, Compound 1r, was tested for its antiproliferative activity against a panel of cancer cell lines and showed potent effects with IC₅₀ values in the nanomolar to low-micromolar range. nih.gov The compound also showed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SKOV3 | Ovarian | 0.15 | nih.gov |
| OVCAR3 | Ovarian | 0.17 | nih.gov |
| PC3 | Prostate | 0.54 | nih.gov |
| DU145 | Prostate | 0.68 | nih.gov |
| MCF-7 | Breast | 1.78 | nih.gov |
Similarly, derivatives designed as colchicine-binding site inhibitors displayed potent antiproliferative activities. nih.govsemanticscholar.org Compound 10t was the most active in this series, with IC₅₀ values ranging from 0.12 to 0.21 μM against three human cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical | 0.12 | nih.govsemanticscholar.org |
| SGC-7901 | Gastric | 0.15 | nih.govsemanticscholar.org |
| MCF-7 | Breast | 0.21 | nih.govsemanticscholar.org |
By disrupting key cellular targets like tubulin, 1H-pyrrolo[3,2-c]pyridine derivatives can effectively halt cell cycle progression and trigger programmed cell death (apoptosis).
The tubulin-targeting compound 10t was investigated for its effects on the cell cycle and apoptosis. nih.govsemanticscholar.org Cell cycle analysis demonstrated that treatment with compound 10t at concentrations between 0.12 μM and 0.36 μM resulted in a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov Furthermore, cell apoptosis analyses confirmed that the compound effectively induced apoptosis in treated cancer cells. nih.govsemanticscholar.org Immunostaining assays revealed that compound 10t caused a remarkable disruption of tubulin microtubule dynamics at a concentration of 0.12 μM, providing a mechanistic basis for its cell cycle and apoptotic effects. nih.govsemanticscholar.org
There is no specific information available in the provided search results regarding the direct effects of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine or its closely related analogues on cell migration and invasion. Methodological papers describe common assays like the wound closure and transwell migration assays used to study these processes. nih.govnih.gov While other pyrrolopyridine isomers have been shown to inhibit migration and invasion, these findings are for different scaffolds, such as 1H-pyrrolo[2,3-b]pyridine derivatives. nih.govrsc.org
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate an article on the chemical compound “this compound” that adheres to the specific outline provided.
Searches for direct information regarding the Structure-Activity Relationship (SAR), Mechanism of Action, and in vitro Antimicrobial Activity of this compound did not yield specific results for this particular compound. The available research focuses on structurally related analogues, different isomers of pyrrolopyridine, or derivatives with different substitution patterns.
To maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, an article cannot be constructed based on the provided outline. Introducing data from related but distinct molecules would violate the core instruction not to include information outside the explicit scope.
Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for this compound in the specified areas of biological investigation.
Pre Clinical Pharmacokinetic and Metabolic Characterization in Vitro and in Silico
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
No published studies were found that assess the metabolic stability of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine using liver microsomes or hepatocytes from any species. Such studies are crucial for determining a compound's half-life (t½) and intrinsic clearance (CLint), which are key predictors of its metabolic fate in vivo.
Plasma Protein Binding Studies (In Vitro)
There is no available data from in vitro experiments such as equilibrium dialysis, ultrafiltration, or ultracentrifugation to quantify the extent to which this compound binds to plasma proteins like albumin. This parameter is essential for understanding the fraction of the compound that is free to exert pharmacological effects and undergo metabolism or elimination.
Membrane Permeability Assays (In Vitro Cell Models)
No information is available regarding the membrane permeability of this compound. Standard assays, typically using Caco-2 cell monolayers, are used to predict oral absorption by measuring the apparent permeability coefficient (Papp). Without this data, the potential for oral bioavailability cannot be estimated.
Correlation of In Vitro Data with In Silico Predictions
As no in vitro data has been published, a correlation with in silico (computer-based) predictions for metabolism, permeability, or protein binding for this compound cannot be performed.
Applications in Chemical Biology and Medicinal Chemistry Research
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine as a Chemical Probe for Biological Systems
While direct studies labeling this compound specifically as a "chemical probe" are not prevalent in the reviewed literature, the broader family of pyrrolo[3,2-c]pyridines is extensively used to investigate biological pathways. These compounds are instrumental in understanding the function and regulation of various protein targets. For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have been developed as potent inhibitors of kinases like Monopolar Spindle 1 (MPS1), which is crucial for the spindle assembly checkpoint in cell division. nih.gov By using these molecules, researchers can selectively inhibit MPS1 activity and observe the downstream cellular consequences, thereby elucidating the kinase's role in cancer progression. nih.gov This application aligns with the core function of a chemical probe: a small molecule used to study and manipulate a biological system.
Scaffold for Lead Compound Identification and Optimization
The 1H-pyrrolo[3,2-c]pyridine framework is a highly valued scaffold in medicinal chemistry for the identification and optimization of lead compounds. semanticscholar.org Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, which is a desirable trait for achieving high-affinity binding to biological targets. semanticscholar.org
A notable example is the development of inhibitors for FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in cancer and inflammatory diseases. nih.gov Starting with a known diarylamide inhibitor, researchers synthesized a series of pyrrolo[3,2-c]pyridine derivatives. nih.gov This effort led to the identification of compounds with significantly improved potency, with some analogues showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov Specifically, compound 1r from the series demonstrated an IC50 of 30 nM against FMS kinase, a 3.2-fold improvement over the lead compound. nih.gov
Similarly, the pyrrolo[3,2-c]pyridine scaffold has been employed to create potent anticancer agents that target tubulin polymerization. semanticscholar.orgnih.gov By replacing the flexible cis-olefin bond of Combretastatin A-4 (a known tubulin inhibitor) with the rigid 1H-pyrrolo[3,2-c]pyridine core, researchers developed a new series of compounds with impressive antiproliferative activities against various cancer cell lines. semanticscholar.orgnih.gov One derivative, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM. semanticscholar.orgnih.gov These examples underscore the utility of the pyrrolo[3,2-c]pyridine scaffold in generating novel and potent drug candidates.
| Compound | Target | IC50 | Cell Line(s) |
|---|---|---|---|
| Compound 1r | FMS Kinase | 30 nM | - |
| Compound 10t | Tubulin | 0.12 µM | HeLa |
| Compound 10t | Tubulin | 0.15 µM | SGC-7901 |
| Compound 10t | Tubulin | 0.21 µM | MCF-7 |
Design Principles for Pyrrolo[3,2-c]pyridine-Based Analogs
The design of analogs based on the pyrrolo[3,2-c]pyridine scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and computational modeling. nih.govnih.gov A key strategy involves the modification of substituents at various positions of the heterocyclic core to enhance potency, selectivity, and pharmacokinetic properties.
In the development of MPS1 kinase inhibitors, structure-based design was pivotal. nih.gov An initial high-throughput screening (HTS) hit, a 1H-pyrrolo[3,2-c]pyridine derivative, was metabolically unstable. nih.gov X-ray crystallography of the inhibitor bound to the MPS1 kinase domain revealed key interactions and guided the modification of the 6-anilino substituent to improve metabolic stability and potency. nih.gov
Another design principle is the use of molecular hybridization, where pharmacophoric elements from different known inhibitors are combined into a single molecule. This approach was used to develop CSF1R inhibitors by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com Although a different isomer, this highlights a common strategy applicable to pyrrolopyridines.
Furthermore, the concept of "scaffold hopping" or "ring fusion" is employed to constrain the conformation of flexible molecules. As seen in the development of tubulin inhibitors, replacing a flexible linker with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold locked the molecule in a bioactive conformation, leading to enhanced activity. semanticscholar.orgnih.gov
Contribution to Understanding Heterocyclic Structure-Function Relationships
Research on this compound and its analogs significantly contributes to the broader understanding of heterocyclic structure-function relationships. The pyrrolopyridine system, being an isomer of indole, provides a platform to study how the position of the nitrogen atom in the six-membered ring affects biological activity and physicochemical properties. libretexts.orglibretexts.org
Studies on different pyrrolopyridine isomers, such as pyrrolo[2,3-b]pyridines as FGFR inhibitors, demonstrate how subtle changes in the heterocyclic core can lead to significant differences in target selectivity and potency. nih.gov By systematically synthesizing and evaluating various derivatives of the this compound scaffold, researchers can build comprehensive structure-activity relationship models. nih.gov These models are invaluable for predicting the biological activity of new heterocyclic compounds and for the rational design of future therapeutic agents.
Analytical Method Development for Research Applications
Chromatographic Methods for Quantification in Research Samples (e.g., LC-MS, HPLC, UPLC)
The quantification of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine in research samples is predominantly achieved using modern liquid chromatography techniques. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the analysis of pyrrolopyridine derivatives. For a compound like this compound, a reversed-phase HPLC method would be a suitable starting point. A typical method would utilize a C18 column to separate the analyte from other components in the sample mixture. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and other potential impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically less than 2 µm). The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. For high-throughput screening or when dealing with complex mixtures, UPLC can be a more efficient choice.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides the highest level of selectivity and sensitivity, making it the gold standard for the quantification of compounds in complex biological matrices. In LC-MS, the liquid chromatograph separates the components of the mixture, which are then ionized and detected by a mass spectrometer. For this compound, an electrospray ionization (ESI) source in positive ion mode would be expected to yield a strong signal for the protonated molecule [M+H]⁺. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity or in tandem mass spectrometry (MS/MS) mode for unequivocal identification and quantification. In MS/MS, the parent ion is fragmented, and a specific product ion is monitored, which greatly reduces background noise and improves the limit of detection.
A general approach for developing an LC-MS/MS method for a related class of compounds, pyrrolizidine (B1209537) alkaloids, involved using a C18 column with a gradient of water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate. google.com This approach could be adapted for this compound.
Table 1: Illustrative Chromatographic Conditions for Analysis of Pyrrolopyridine Derivatives
| Parameter | HPLC | UPLC | LC-MS/MS |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm | C18, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.3 mL/min |
| Gradient | 5-95% B in 15 min | 5-95% B in 5 min | 10-90% B in 8 min |
| Detection | UV at 254 nm | UV at 254 nm | ESI+, MRM transition (e.g., parent ion > product ion) |
| Injection Volume | 10 µL | 2 µL | 5 µL |
This table presents hypothetical yet representative conditions based on the analysis of similar chemical structures.
Advanced Sample Preparation Techniques for Complex Matrices
The accurate quantification of this compound in complex matrices, such as biological fluids (plasma, urine) or tissue homogenates, necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
For research applications, several advanced sample preparation techniques can be employed:
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode cation exchange SPE cartridge could be effective. The sorbent would retain the analyte through a combination of hydrophobic and ion-exchange interactions, while allowing interfering substances to be washed away. The analyte is then eluted with a small volume of an appropriate solvent. The use of Oasis hydrophilic-lipophilic balance (HLB) cartridges has been reported for the sample preparation of heterocyclic amines from various food matrices. google.com
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical and depends on the polarity and pKa of the analyte. For this compound, adjusting the pH of the aqueous sample to deprotonate the amine group could facilitate its extraction into an organic solvent.
Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a simple and rapid method to remove the bulk of proteins. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid. While effective at removing proteins, this method may not remove other interfering small molecules. In a study determining drug concentrations in plasma, an aliquot of the plasma sample was treated with acetonitrile containing an internal standard to precipitate proteins.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, high concentration factor, can be automated. | Method development can be time-consuming, cost of cartridges. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids. | Inexpensive, high capacity. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution by adding a solvent or acid. | Simple, fast, inexpensive. | Non-selective, may result in ion suppression in MS analysis. |
Method Validation for Reproducibility and Accuracy in Research Settings
Method validation is a critical step to ensure that the developed analytical method is reliable, reproducible, and accurate for its intended purpose. In a research setting, the extent of validation may vary, but key parameters should always be assessed to ensure the integrity of the generated data.
The validation of an analytical method for this compound would typically include the following parameters:
Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In HPLC-UV, this is assessed by comparing the chromatograms of blank samples, spiked samples, and samples containing potential impurities. In LC-MS, selectivity is demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte.
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and plotting the response versus concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy is typically expressed as percent recovery, while precision is expressed as the relative standard deviation (RSD). For heterocyclic amines in food matrices, recoveries were reported to be in the range of 67.5% to 119.6%, with intra-day and inter-day precision (coefficients of variation) ranging from 0.3% to 19.1%. google.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. For a group of heterocyclic amines, the method detection limit ranged from 0.009 to 2.35 ng/g, and the method quantitation limit was between 0.025 and 7.13 ng/g. google.com
Stability: The stability of the analyte in the sample matrix and in standard solutions under different storage conditions (e.g., room temperature, refrigerated, frozen) and during the analytical process (e.g., autosampler stability) should be evaluated to ensure that the concentration does not change over time.
Table 3: Typical Method Validation Parameters and Acceptance Criteria for a Research-Grade Analytical Method
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte. | Peak purity assessment, comparison with blank matrix. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness of measured value to true value. | 80-120% recovery |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) < 15% |
| LOD | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10 |
| Stability | Analyte stability under various conditions. | < 15% change from initial concentration |
Future Research Directions and Unexplored Avenues
Exploration of Undiscovered Synthetic Pathways
The synthesis of the pyrrolo[3,2-c]pyridine core has been approached through various methodologies, often involving multi-step sequences. A key area for future research lies in the discovery and optimization of novel synthetic routes to 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine that are more efficient, scalable, and environmentally benign.
Current synthetic strategies for related pyrrolopyridine systems often rely on classical condensation and cross-coupling reactions. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through a sequence involving the construction of a substituted pyridine (B92270) N-oxide, followed by cyclization to form the pyrrole (B145914) ring and subsequent Suzuki-Miyaura coupling. nih.gov Another approach to a related scaffold, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, involved a strategy of sequential C-C and C-N cross-coupling reactions, highlighting the challenges of chemoselectivity and the need for protecting groups. nih.gov
Future synthetic explorations for this compound could focus on:
One-Pot Reactions: Designing multi-component reactions that allow for the rapid assembly of the core structure from simple starting materials, reducing step count and resource consumption.
Flow Chemistry: Adapting existing or developing new synthetic routes for continuous flow processes, which can offer improved safety, scalability, and reproducibility. beilstein-journals.org
Catalytic C-H Activation: Investigating the use of modern catalytic methods for direct C-H functionalization of a pre-formed 6-methoxypyrrolo[3,2-c]pyridine scaffold to introduce the 3-amino group, thereby avoiding harsh reaction conditions and improving atom economy.
Advanced Spectroscopic and Structural Investigations
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its mechanism of action and for structure-based drug design. While standard spectroscopic techniques like 1H and 13C NMR have been reported for analogous compounds, more advanced investigations are warranted. nih.govresearchgate.net
Future research should include:
Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure of the title compound, and potentially its complexes with biological targets, would provide definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.net This is fundamental for understanding its binding modes.
Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is especially important for complex heterocyclic systems. mdpi.com
Vibrational Spectroscopy: Utilizing Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by density functional theory (DFT) calculations, to analyze the vibrational modes of the molecule. This can provide insights into the strength of specific bonds and the effects of substituent groups. researchgate.net
Chiroptical Spectroscopy: If chiral derivatives are synthesized, techniques like circular dichroism (CD) spectroscopy will be essential to determine their absolute configuration and study their interactions with chiral biomolecules.
Development of Novel Computational Models for Pyrrolo[3,2-c]pyridine Scaffolds
Computational modeling is an indispensable tool in modern drug discovery. For the pyrrolo[3,2-c]pyridine scaffold, including this compound, the development of robust and predictive computational models is a key future direction. Molecular docking studies have been performed on related pyrrolopyrimidine and pyrrolo[3,2-c]pyridine derivatives to predict their binding to kinase targets. nih.govnih.gov
Future computational efforts should focus on:
Quantum Mechanics (QM) Calculations: Using QM methods to accurately calculate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. This information is vital for understanding its reactivity and non-covalent interactions.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its complexes with potential biological targets. This can reveal the stability of binding poses and identify key dynamic interactions that are not apparent from static docking models.
Quantitative Structure-Activity Relationship (QSAR) Models: Once a sufficient number of analogues with corresponding biological activity data are generated, developing QSAR models to identify the key structural features that correlate with activity. This will guide the design of more potent and selective derivatives.
Pharmacophore Modeling: Creating pharmacophore models based on the known active compounds of the pyrrolopyridine class to be used for virtual screening of large chemical libraries to identify new hits with the same scaffold.
Identification of Novel Biological Targets through High-Throughput Screening (In Vitro)
The pyrrolopyridine scaffold is present in numerous compounds with diverse biological activities, including kinase inhibition. nih.govgoogle.com For example, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com Furthermore, some 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent anticancer activities by acting as colchicine-binding site inhibitors. nih.gov
To uncover the full therapeutic potential of this compound, future research should employ:
Broad-Panel Kinase Screening: Testing the compound against a large panel of human kinases to identify specific targets. Kinases are implicated in a wide range of diseases, particularly cancer.
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to screen for desired phenotypic changes in various cell lines (e.g., cancer, neuronal, immune cells) without a preconceived target.
Target Deconvolution: For hits identified through phenotypic screening, employing techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) to identify the specific protein target(s) of the compound.
High-Throughput Screening (HTS): Developing and implementing HTS assays to screen large compound libraries for molecules that modulate the activity of a specific target or pathway of interest, which could be informed by initial screening results for the title compound. springernature.comresearchgate.net
Strategies for Modulating Specific Biological Pathways (In Vitro/Pre-clinical)
Once novel biological targets are identified, the next step is to investigate how this compound and its future analogues can modulate specific biological pathways. This involves a combination of in vitro cell-based assays and pre-clinical studies. For instance, derivatives of 1H-pyrrolo[2,3-c]pyridine have been evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1) for the treatment of acute myelogenous leukemia. nih.gov
Future pre-clinical research should encompass:
Cellular Mechanism of Action Studies: Investigating the downstream effects of target engagement in relevant cell lines. This could include assays for cell cycle progression, apoptosis, cell migration, and the expression levels of key signaling proteins. nih.gov
In Vitro ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its promising analogues to assess their drug-like properties.
Development of Target-Specific Analogs: Synthesizing a focused library of derivatives based on the structure-activity relationship (SAR) data to optimize potency, selectivity, and pharmacokinetic properties for the identified target.
Xenograft Models: For compounds with potent anti-cancer activity in vitro, evaluating their efficacy in animal models of cancer to establish a proof-of-concept for their therapeutic potential. nih.gov
Q & A
What are the common laboratory-scale synthesis routes for 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine?
Answer:
Synthesis typically involves cyclization and functional group modifications. For example:
- Cyclization : Start with substituted pyridine precursors, using Buchwald-Hartwig amination to introduce the amine group under palladium catalysis (e.g., Pd(OAc)₂, XPhos) in degassed DMF at 80–110°C for 48–72 hours .
- Methoxylation : Treat intermediates with sodium methoxide in methanol under reflux (60–80°C, 12–24 hours) to install the methoxy group .
- Purification : Use column chromatography (ethyl acetate/hexane gradients, 3:7 to 7:3 v/v) followed by recrystallization from acetonitrile to achieve ≥95% purity .
How is the structure of this compound confirmed in synthetic studies?
Answer:
Structural confirmation employs:
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at 3350–3450 cm⁻¹ (N-H stretch), 1250–1270 cm⁻¹ (C-O stretch), and 1600–1650 cm⁻¹ (C=N) .
- HRMS : Molecular ion [M+H]⁺ at m/z 204.0874 (C₉H₁₀N₃O⁺) .
What safety protocols are recommended for handling this compound?
Answer:
While toxicity data is limited, follow:
- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-approved goggles .
- Ventilation : Perform reactions in fume hoods to avoid dust/aerosol inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) and acids (pH <2) due to exothermic decomposition risks .
What biological targets have been explored for derivatives of this compound?
Answer:
Structural analogs show activity against:
- Kinases : IC₅₀ = 50 nM–2 μM against JAK2 and CDK2 in biochemical assays .
- GPCRs : Subtype-selective binding to serotonin 5-HT₂A/₂C receptors (Kᵢ = 0.8–3.2 μM) in radioligand displacement studies .
- Antiproliferative Agents : EC₅₀ = 1.2–4.5 μM against MCF-7 and PC-3 cell lines via MTT assays, with apoptosis confirmed by Annexin V/PI staining .
How can researchers resolve contradictory reports on synthetic yields?
Answer:
Yield discrepancies (e.g., 45% vs. 72%) may stem from:
- Reagent Purity : Use HPLC-grade solvents and ≥98% pure starting materials .
- Catalyst Activation : Pre-activate Pd(OAc)₂ with dppf in degassed DMF (60°C, 30 minutes) before coupling .
- Workup Optimization : Extract with dichloromethane (3 × 50 mL) instead of ethyl acetate to minimize product loss .
- Statistical Analysis : Apply ANOVA and design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
What computational methods support SAR studies of analogs?
Answer:
Advanced SAR utilizes:
- Molecular Docking : AutoDock Vina simulations with PDB structures (e.g., 7CE for kinase targets) to predict binding poses and ΔG values .
- QSAR Modeling : Combine 3D descriptors (MOE) with PLS regression (R² >0.85) to correlate logP and polar surface area with cellular permeability .
- MD Simulations : 100 ns GROMACS runs to assess complex stability (RMSD <2 Å) and hydrogen bond occupancy (>75%) .
How should researchers address inconsistencies in biological activity data?
Answer:
Discrepancies may arise from:
- Assay Conditions : Standardize ATP concentrations (1–10 μM) in kinase assays to minimize variability .
- Cell Line Authentication : Use STR profiling for MCF-7/PC-3 cells to ensure genetic consistency .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., staurosporine for antiproliferative assays) .
What analytical techniques characterize stability under varying pH conditions?
Answer:
- HPLC-PDA : Monitor degradation at λ = 254 nm using C18 columns (acetonitrile/water + 0.1% TFA) .
- pH Stability Studies : Incubate samples in buffers (pH 1–10, 37°C, 24 hours) and quantify remaining compound .
- Mass Fragmentation : Identify degradation products via LC-MS/MS (ESI+ mode) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
